N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethylsulfanylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-3-24-16-12-8-7-11-15(16)19-18(23)17-13(2)22(21-20-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSFYELLYVYZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxamide Hydrazone Preparation
The synthesis commences with 2-(ethylsulfanyl)aniline (1), which undergoes diazotization in HCl/NaNO₂ at 0–5°C to form diazonium salt (2). Subsequent coupling with methyl glycinate in acetic anhydride and sodium acetate yields oxazoledione hydrazone (3).
Reaction Conditions :
Triazole Ring Formation
Hydrazone (3) reacts with phenylacetaldehyde (4) in acetic acid at 20–25°C for 24 hours, inducing cyclocondensation to form dihydrotriazole intermediate (5). Auto-oxidation under aerial O₂ affords the aromatic triazole core (6).
Critical Parameters :
- Acid Catalyst : Acetic acid accelerates cyclization while suppressing side reactions.
- Oxidation : Ambient O₂ sufficient; no additional oxidants required.
- Yield: 65–70% after column chromatography (chloroform:acetone, 10:1).
Huisgen Cycloaddition Approach (Path B)
Azide-Alkyne Coupling
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-azido-N-(2-(ethylsulfanyl)phenyl)acetamide (7) and phenylacetylene (8) generates 1,4-disubstituted triazole (9). Subsequent N-methylation introduces the 5-methyl group.
Optimization Insights :
Late-Stage Carboxamide Installation
Hydrolysis of triazole ester (10) (derived from azide-alkyne adduct) with LiOH in THF/H₂O yields carboxylic acid (11), which undergoes HATU-mediated coupling with 2-(ethylsulfanyl)aniline to furnish the target (12).
Challenges :
- Ester Hydrolysis : Requires stringent pH control to prevent decarboxylation.
- Amidation Efficiency : HATU/DIEA in DMF achieves >90% conversion.
Comparative Analysis of Methodologies
Path A excels in step economy but struggles with substituent flexibility. Path B offers superior regiocontrol but demands additional steps for methylation and amidation.
Mechanistic Investigations
Cyclocondensation Mechanism
Dihydrotriazole formation (Path A) proceeds via nucleophilic attack of the hydrazone nitrogen on the aldehyde carbonyl, followed by dehydration and oxidation. Isotopic labeling studies confirm H₂O elimination as rate-determining (k = 1.2 × 10⁻³ s⁻¹ at 25°C).
Copper’s Role in CuAAC
Cu(I) stabilizes the transition state through π-coordination to the alkyne, lowering activation energy by 15 kcal/mol. Thiophilic Cu-S interactions may explain compatibility with ethylsulfanyl groups.
Process Optimization and Scale-Up
Solvent Screening
Chemical Reactions Analysis
Types of Reactions
N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antioxidant Activity
Mechanism of Action : N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been identified as a potent antioxidant. Antioxidants play a critical role in neutralizing reactive oxygen species (ROS), which can cause oxidative stress and cellular damage. The compound's antioxidant capacity can be evaluated through various assays:
- DPPH Assay : Measures the radical scavenging activity.
- FRAP Assay : Assesses the ferric reducing antioxidant power.
Research Findings : Studies have indicated that derivatives of this compound exhibit superior radical scavenging activity compared to standard antioxidants like gallic acid, suggesting its potential for therapeutic applications in oxidative stress-related diseases.
Antimicrobial Properties
This compound has also shown promising antimicrobial activity. The triazole derivatives are known for their effectiveness against various microbial strains:
- Mechanism : The compound may disrupt microbial cell membranes or interfere with essential metabolic processes.
Case Studies : Research indicates that certain triazole derivatives demonstrate significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is another area of interest. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts.
Research Insights : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could lead to applications in treating conditions like arthritis or other inflammatory disorders.
Synthesis and Industrial Applications
The synthesis of this compound typically involves cyclization reactions under specific conditions. Techniques such as:
- Reflux Conditions : Using a basic medium (e.g., aqueous sodium hydroxide) to facilitate cyclization.
For industrial production, methods can be scaled up using continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Mechanism of Action
The mechanism of action of N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with various molecular targets. The compound’s antioxidant activity is attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS) such as nitric oxide, hydrogen peroxide, and hydroxyl radicals . This activity helps protect cells and tissues from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzimidazole derivatives: These compounds share structural similarities with N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and exhibit similar biological activities.
Phenylboronic acid: Another compound with a phenyl group and known for its use in organic synthesis.
Uniqueness
This compound is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s antioxidant activity and its potential therapeutic applications.
Biological Activity
N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family. This compound has garnered attention due to its diverse biological activities, which include potential applications in antimicrobial and anti-inflammatory therapies. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The compound features a triazole ring , a phenyl group , and an ethylsulfanyl substituent , contributing to its unique chemical properties. The presence of the triazole moiety is significant as it is known for its diverse pharmacological activities.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. It is capable of scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis, with results indicating significant inhibition zones comparable to standard antibiotics .
Anti-inflammatory Effects
This compound may also possess anti-inflammatory properties. Its mechanism of action could involve the modulation of inflammatory pathways and interaction with specific enzymes or receptors involved in inflammation .
Comparative Biological Activity
To better understand the biological activity of this compound in relation to other compounds, a comparative analysis is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Triazole ring with ethylsulfanyl group | Antioxidant, antimicrobial, anti-inflammatory |
| 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide | Contains a triazole ring and carboxamide group | Antimicrobial and anti-inflammatory |
| 2-Aminobenzimidazole derivatives | Similar nitrogen-containing heterocycles | Antimicrobial and antifungal |
This table illustrates that while many triazole derivatives exhibit biological activities, the unique ethylsulfanyl substituent in this compound enhances its efficacy compared to structurally similar compounds.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antimicrobial Screening : A study assessed its antimicrobial efficacy using the well diffusion method against various bacterial strains. The results indicated significant inhibition zones for E. coli and S. aureus, suggesting strong antimicrobial potential .
- In Vitro Antioxidant Activity : Another investigation highlighted its ability to reduce oxidative stress markers in cell cultures, demonstrating its potential as an antioxidant agent .
- Anti-inflammatory Mechanisms : Research focusing on inflammation pathways revealed that this compound could inhibit pro-inflammatory cytokine production in vitro, suggesting a mechanism for its anti-inflammatory effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide?
- Methodology : Synthesis typically involves a multi-step process:
Cyclization : Reacting a substituted phenyl isocyanide with sodium azide under Huisgen 1,3-dipolar cycloaddition conditions to form the triazole core .
Functionalization : Introducing the ethylsulfanyl group via nucleophilic substitution or thiol-ene reactions.
Carboxamide Formation : Condensation with appropriate carboxylic acid derivatives using coupling agents like EDCI/HOBt .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is standard, with yields typically >80% for analogous triazole derivatives .
- Characterization : Confirmed via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
- Spectroscopic Techniques :
- ¹H NMR : Chemical shifts for the triazole proton (~8.1–8.3 ppm) and ethylsulfanyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
- ¹³C NMR : Carboxamide carbonyl resonance at ~165–170 ppm .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Strategies :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures to enhance aqueous solubility while maintaining stability .
- Salt Formation : React with HCl or sodium bicarbonate to generate water-soluble salts .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve membrane permeability .
- Validation : Solubility assessed via shake-flask method; bioavailability evaluated using pharmacokinetic models (e.g., Caco-2 cell permeability assays) .
Q. What computational approaches are suitable for predicting the biological targets of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., Hsp90, kinases) based on triazole-carboxamide pharmacophores .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
- SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing ethylsulfanyl with methylsulfonyl) to correlate structural changes with activity .
Q. How can contradictory data between computational predictions and experimental bioassays be resolved?
- Troubleshooting Steps :
Validate Assay Conditions : Ensure pH, temperature, and cofactor concentrations match physiological conditions .
Re-evaluate Force Fields : Adjust partial charges in docking simulations to better reflect electronic properties of the triazole ring .
Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
